4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group, a tetramethylpiperidinyl moiety, and a benzenesulfonamide group, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-15(2)10-12(11-16(3,4)18-15)17-22(19,20)14-8-6-13(21-5)7-9-14/h6-9,12,17-18H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHUPFWWQDFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetramethylpiperidinyl Intermediate: The tetramethylpiperidinyl moiety is synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the methoxy-tetramethylpiperidine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), sodium bromide (NaBr), and a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methoxy donors, benzenesulfonyl chloride, and bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions, particularly for the oxidation of alcohols to aldehydes or ketones.
Biology: Employed as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.
Industry: Utilized as a stabilizer in polymers and plastics to enhance their thermal and oxidative stability.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the sulfonamide group can form strong ionic and hydrogen bonds with target molecules. The tetramethylpiperidinyl moiety provides steric hindrance, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of functionalized polymers.
N-butyl-2,2,6,6-tetramethyl-4-piperidineamine: Employed in the synthesis of various organic compounds.
Uniqueness
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst, stabilizer, and spin label makes it a versatile compound in various scientific and industrial applications.
Biological Activity
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.
The compound acts primarily as a dual-target inhibitor of tubulin and the signal transducer and activator of transcription 3 (STAT3). The inhibition of tubulin polymerization affects cell division, while targeting STAT3 disrupts signaling pathways that promote tumor growth.
- Tubulin Inhibition : The compound competes with colchicine for binding to the colchicine site on β-tubulin, thereby preventing microtubule formation. This is crucial for cancer cell proliferation and survival.
- STAT3 Inhibition : It also binds directly to STAT3, inhibiting its phosphorylation and subsequent activation, which is often upregulated in various cancers.
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.35 | Tubulin polymerization inhibition |
| MDA-MB-231 (Breast Cancer) | 2.85 | STAT3 phosphorylation inhibition |
| HCT-116 (Colon Cancer) | 3.04 | Dual-target inhibition |
These values indicate strong inhibitory activity against these cancer types, suggesting a promising avenue for therapeutic development .
In Vivo Studies
In animal models, particularly xenograft models where human tumors are implanted in mice, the compound has shown significant antitumor effects:
- Tumor Growth Inhibition : The compound inhibited more than 80% of tumor growth in xenograft models.
- Safety Profile : No significant neurotoxicity was observed at therapeutic doses, indicating a favorable safety profile compared to existing chemotherapeutics.
Case Studies
A notable case study involved the assessment of a derivative compound DL14, which demonstrated robust antitumor effects through dual inhibition of tubulin and STAT3. The study highlighted:
- Efficacy : DL14 showed superior antitumor activity compared to single-target inhibitors.
- Mechanistic Insights : It provided insights into how dual-targeting strategies could enhance therapeutic outcomes in cancer treatment.
Comparative Analysis
To better understand the biological activity of this compound relative to other similar agents, a comparison table is presented below:
| Compound Name | Target(s) | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Tubulin & STAT3 | 1.35 - 3.04 | Dual-target inhibitor |
| ABT-751 | Tubulin | ~0.5 | Established tubulin inhibitor |
| Other SMART Compounds | Tubulin | ~1.0 - 5.0 | Various modifications on aryl ring |
This comparative analysis underscores the potential of this compound as a competitive candidate in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
